- A Practical Synthesis of a PI3K Inhibitor under Noncryogenic Conditions via Functionalization of a Lithium Triarylmagnesiate Intermediate, Organic Process Research & Development, 2013, 17(1), 97-107

Cas no 75-75-2 (Methanesulfonic acid)

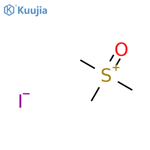

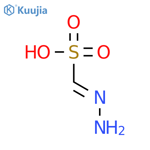

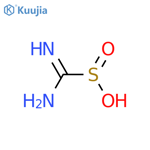

L'acide méthanesulfonique (MSA) est un acide organique fort, caractérisé par sa formule chimique CH₃SO₃H. Il se distingue par sa stabilité thermique et chimique, ainsi que par sa solubilité élevée dans l'eau et les solvants organiques. Contrairement aux acides minéraux comme l'acide sulfurique, il est moins corrosif pour les métaux, ce qui en fait un choix privilégié dans les applications industrielles nécessitant un milieu acide moins agressif. Ses propriétés incluent une conductivité électrique élevée et une faible volatilité, le rendant utile en électrochimie et comme catalyseur dans les réactions organiques. De plus, il est biodégradable, offrant un avantage environnemental par rapport à d'autres acides forts.

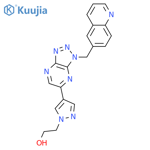

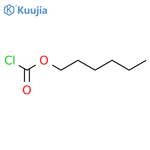

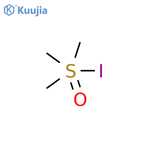

Methanesulfonic acid structure

Nom du produit:Methanesulfonic acid

Methanesulfonic acid Propriétés chimiques et physiques

Nom et identifiant

-

- Methanesulfonic acid

- MSA

- Methanesulfonicacidaqsoln

- Methanesulphonic acid

- Methylsulfonic Acid

- Mesic acid

- Methanesulfonic Acid [for HPLC]

- Sulfomethane

- Alkanesulfonic acid

- Methanesulfonicacid

- Methane Sulfonic Acid

- NSC3718

- CCRIS 2783

- methansulfonic acid

- Methansulfonsaeure

- NCGC00258626-01

- EINECS 200-898-6

- Mesylate

- NSC-3718

- NCGC00248914-01

- CHEMBL3039600

- UNII-12EH9M7279

- Methanesulfonic acid, 99.5%

- DTXCID806422

- M0093

- NSC 3718

- CH3SO3H

- EC 200-898-6

- CHEBI:27376

- Z281776238

- Alkanesulfonate

- Q414168

- methylsulphonic acid

- LACTIC ACID(DL)

- methansulphonic acid

- Methanesulfonic acid, >=99.0%, ReagentPlus(R)

- Kyselina methansulfonova

- Aliphatic sulfonate

- A934985

- methane sulphonic acid

- methanesulphonic-acid-

- methyl sulfonic acid

- MsOH

- WLN: WSQ1

- F1908-0093

- Kyselina methansulfonova [Czech]

- Methanesulfonic acid, >=99.0%

- METHANESULFONIC ACID [II]

- AT25153

- Methanesulfonic acid, Vetec(TM) reagent grade, 98%

- metanesulfonic acid

- DB-075013

- ammoniummethanesulfonate

- METHANESULFONIC ACID [MI]

- InChI=1/CH4O3S/c1-5(2,3)4/h1H3,(H,2,3,4

- Mesylic acid

- J-521696

- 75-75-2

- MFCD00007518

- H3CSO3H

- Methanesulfonic acid, for HPLC, >=99.5% (T)

- BRN 1446024

- Methanesulfonic Acid (CH3SO3H)

- J1.465F

- CAS-75-75-2

- methane-sulfonic acid

- Tox21_201073

- EN300-29198

- Methanesulfonic acid, anhydrous

- AI3-28532

- BP-12823

- NS00004472

- STL264182

- Methanesulfonic acid, HPLC grade

- CH3SO2OH

- DTXSID4026422

- 4-04-00-00010 (Beilstein Handbook Reference)

- Methanesulfonic acid solution

- METHANESULFONIC ACID [HSDB]

- methyl-sulfonic acid

- MeSO3H

- M2059

- AKOS009146947

- HSDB 5004

- METHANESULFONIC ACID (II)

- CH4O3S

- 12EH9M7279

- 03S

-

- MDL: MFCD00007518

- Piscine à noyau: 1S/CH4O3S/c1-5(2,3)4/h1H3,(H,2,3,4)

- La clé Inchi: AFVFQIVMOAPDHO-UHFFFAOYSA-N

- Sourire: CS(=O)(=O)O

- BRN: 1446024

Propriétés calculées

- Qualité précise: 95.98810

- Masse isotopique unique: 79.993

- Comptage atomique isotopique: 0

- Nombre de donneurs de liaisons hydrogène: 1

- Nombre de récepteurs de liaison hydrogène: 3

- Comptage des atomes lourds: 5

- Nombre de liaisons rotatives: 0

- Complexité: 92.6

- Nombre d'unités de liaison covalente: 1

- Nombre de stéréocentres atomiques définis: 0

- Nombre non défini de stéréocentres atomiques: 0

- Nombre de centres stéréoscopiques d'obligations fixes: 0

- Nombre indéfini de centres stéréoscopiques bond: 0

- Charge de surface: 0

- Nombre d'tautomères: Rien du tout

- Le xlogp3: -0.9

- Surface topologique des pôles: 56.5A^2

Propriétés expérimentales

- Couleur / forme: Liquide huileux incolore ou légèrement brun, solide à basse température.

- Dense: 1.319 g/mL at 25 °C

- Point de fusion: 17-19 °C (lit.)

- Point d'ébullition: 167 °C/10 mmHg(lit.)

- Point d'éclair: Température Fahrenheit: 372.2°f< br / >Degrés Celsius: 189 ° C< br / >

- Indice de réfraction: n20/D 1.416

- Solubilité: water: soluble1,000 g/L at 20°C

- Coefficient de répartition de l'eau: Miscible with water. Slightly miscible with benzene and toluene. Immiscible with paraffins.

- Stabilité / durée de conservation: Stable. Moisture sensitive. Incompatible with amines, bases, water, common metals. Releases a substantial amount of heat when diluted with water (add acid to water with care if diluting).

- Le PSA: 62.75000

- Le LogP: 0.58480

- Solubilité: Facilement soluble dans l'eau, l'alcool, l'éther, insoluble dans les alcanes, le benzène, le toluène, etc., ne se décompose pas dans l'eau bouillante et la lessive chaude, a un fort effet corrosif sur le fer métallique, le cuivre, le plomb.

- Sensibilité: Light Sensitive & Hygroscopic

- Couleur / forme: 70 wt. % in H2O

- Merck: 5954

- Pression de vapeur: <1 mmHg ( 20 °C)

- Le PKA: -2.6(at 25℃)

Methanesulfonic acid Informations de sécurité

-

Symbolisme:

- Provoquer:Dangereux

- Mot signal:Danger

- Description des dangers: H314

- Déclaration d'avertissement: P260,P303+P361+P353,P305+P351+P338,P301+P330+P331,P405,P501

- Numéro de transport des marchandises dangereuses:UN 3265 8/PG 2

- Wgk Allemagne:1

- Code de catégorie de danger: 21/22-34

- Instructions de sécurité: S26-S36-S45-S1/2-S36/37/39

- RTECS:PB1140000

-

Identification des marchandises dangereuses:

- Catégorie d'emballage:III

- Durée de la sécurité:8

- Terminologie du risque:R34

- Groupe d'emballage:III

- Catégorie d'emballage:III

- Niveau de danger:8

- TSCA:Yes

- Conditions de stockage:2-8°C

- Niveau de danger:8

Methanesulfonic acid Données douanières

- Code HS:2904100000

- Données douanières:

Code douanier chinois:

2904100000Résumé:

2904100000 dérivés contenant uniquement des groupes sulfo, leurs sels et leurs esters éthyliques. Conditions réglementaires: Non. TVA: 17,0%. Taux de remboursement: 9,0%. Traitement de la nation la plus favorisée: 5,5%. Droits généraux: 30,0%

Éléments de déclaration:

Nom du produit, contenu du composant, pour

Résumé:

2904100000 dérivés contenant uniquement des groupes sulfo, leurs sels et esters éthyliques. Conditions de surveillance: aucune. TVA: 17,0%. Taux de remboursement: 9,0%. Traitement de la nation la plus favorisée: 5,5%. Droits généraux: 30,0%

Methanesulfonic acid PrixPlus >>

| Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | M2059-25g |

Methanesulfonic acid |

75-75-2 | 99.0%(T) | 25g |

¥310.0 | 2022-05-30 | |

| abcr | AB110742-1 l |

Methanesulfonic acid, 98%; . |

75-75-2 | 98% | 1 l |

€202.90 | 2023-09-19 | |

| Cooke Chemical | A5406412-500G |

Methanesulfonic acid |

75-75-2 | 99% | 500g |

RMB 120.00 | 2023-09-07 | |

| Cooke Chemical | A5406512-100ML |

Methanesulfonic acid |

75-75-2 | 70%water solution | 100ml |

RMB 30.40 | 2023-09-07 | |

| Enamine | EN300-29198-0.05g |

methanesulfonic acid |

75-75-2 | 95.0% | 0.05g |

$19.0 | 2025-03-19 | |

| Enamine | EN300-29198-25.0g |

methanesulfonic acid |

75-75-2 | 95.0% | 25.0g |

$38.0 | 2025-03-19 | |

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R000346-2.5L |

Methanesulfonic acid |

75-75-2 | 70%(:H2O) | 2.5l |

¥383 | 2024-05-21 | |

| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | M0093-25G |

Methanesulfonic Acid |

75-75-2 | >99.0%(T) | 25g |

¥240.00 | 2023-09-07 | |

| NAN JING HUA XUE SHI JI GU FEN Co., Ltd. | C0681600235-100ml |

Methanesulfonic acid |

75-75-2 | 100ml |

¥ 118.8 | 2024-07-19 | ||

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M108502-100ml |

Methanesulfonic acid |

75-75-2 | 70% | 100ml |

¥73.90 | 2023-09-02 |

Methanesulfonic acid Méthode de production

Méthode de production 1

Conditions de réaction

1.1 Solvents: Methanol , Water ; 2 h, 5 °C; 5 h, 5 °C → 60 °C

Référence

Méthode de production 2

Conditions de réaction

Référence

- Discovery of a Novel Class of Exquisitely Selective Mesenchymal-Epithelial Transition Factor (c-MET) Protein Kinase Inhibitors and Identification of the Clinical Candidate 2-(4-(1-(Quinolin-6-ylmethyl)-1H-[1,2,3]triazolo[4,5-b]pyrazin-6-yl)-1H-pyrazol-1-yl)ethanol (PF-04217903) for the Treatment of Cancer [Erratum to document cited in CA157:492637], Journal of Medicinal Chemistry, 2012, 55(22),

Méthode de production 3

Conditions de réaction

1.1 Solvents: 2-Methyltetrahydrofuran ; 60 min, 25 °C; 1 h, 25 °C

Référence

Process for the preparation of ethyl 3-{[(2-{[(4-{N'-[(hexyloxy)carbonyl]carbamimidoyl}phenyl)amino]methyl}-1-methyl-1H-benzimidazol-5-yl)carbonyl](2-pyridinyl)amino}propanoate mesylate

,

IP.com Journal,

2011,

11,

Méthode de production 4

Conditions de réaction

1.1 Reagents: Methanesulfonic acid Solvents: Acetone ; rt; 1 h, rt

Référence

Synthesis of dabigatran etexilate mesylate

,

Zhongguo Xinyao Zazhi,

2012,

21(1),

88-91

Méthode de production 5

Conditions de réaction

1.1 Solvents: Acetone ; rt → 5 °C

1.2 5 °C → rt; 1 h, rt; cooled; 35 - 40 °C

1.3 Solvents: Acetone ; 20 min, 35 - 40 °C

1.2 5 °C → rt; 1 h, rt; cooled; 35 - 40 °C

1.3 Solvents: Acetone ; 20 min, 35 - 40 °C

Référence

Preparation of solid forms of Dabigatran etexilate and Dabigatran etexilate mesylate

,

IP.com Journal,

2012,

12,

Méthode de production 6

Conditions de réaction

1.1 Solvents: Dichloromethane ; 45 - 60 min, 20 - 25 °C; 2 - 3 h, 20 - 25 °C

1.2 Reagents: Potassium carbonate Solvents: Acetonitrile , Water ; 10 - 15 min, 30 - 35 °C; 1 - 2 h, 35 °C → 45 °C

2.1 Solvents: Ethanol , Ethyl acetate ; 3 - 4 h, 25 - 30 °C

1.2 Reagents: Potassium carbonate Solvents: Acetonitrile , Water ; 10 - 15 min, 30 - 35 °C; 1 - 2 h, 35 °C → 45 °C

2.1 Solvents: Ethanol , Ethyl acetate ; 3 - 4 h, 25 - 30 °C

Référence

An improved process for preparation of dabigatran etexilate mesylate

,

Asian Journal of Chemistry,

2017,

29(6),

1253-1257

Méthode de production 7

Conditions de réaction

1.1 Reagents: Sodium hydroxide Solvents: Toluene ; 3 h, 60 °C

Référence

Design, synthesis and antifungal activity of novel triazole derivatives containing substituted 1,2,3-triazole-piperidine side chains

,

European Journal of Medicinal Chemistry,

2014,

82,

490-497

Méthode de production 8

Conditions de réaction

1.1 Reagents: Sodium hydroxide Solvents: Toluene ; 3 h, 60 °C

Référence

From Antidiabetic to Antifungal: Discovery of Highly Potent Triazole-Thiazolidinedione Hybrids as Novel Antifungal Agents

,

ChemMedChem,

2014,

9(12),

2639-2646

Méthode de production 9

Conditions de réaction

1.1 Reagents: Potassium carbonate

1.2 Reagents: Dimethyl sulfoxide

1.2 Reagents: Dimethyl sulfoxide

Référence

Synthesis and antifungal activity of 1-(1H-1,2,4-triazol-1-yl)-2-(2,4-difluorophenyl)-3-(4-substituted acyl piperazin-1-yl)-2-propanols

,

Journal of Medical Colleges of PLA,

2004,

19(3),

142-145

Méthode de production 10

Conditions de réaction

1.1 Reagents: Sodium bicarbonate , Potassium carbonate

Référence

Synthesis and antifungal activity of 1-(1H-1,2,4-triazol-1-yl)-2-(2,4-difluorophenyl)-3-[(4-substituted)-1-piperazinyl]-2-propanols

,

Zhongguo Yaowu Huaxue Zazhi,

2004,

14(2),

71-75

Méthode de production 11

Conditions de réaction

1.1 Reagents: Benzyltriethylammonium chloride , Potassium carbonate Solvents: Dichloromethane ; 15 - 20 h, 0 °C → rt

2.1 Reagents: Hexadecyltrimethylammonium bromide , Sodium hydroxide Solvents: Toluene ; 3 - 5 h, 60 °C

2.2 Solvents: Ethyl acetate

2.1 Reagents: Hexadecyltrimethylammonium bromide , Sodium hydroxide Solvents: Toluene ; 3 - 5 h, 60 °C

2.2 Solvents: Ethyl acetate

Référence

Novel Triazoles with Potent and Broad-Spectrum Antifungal Activity In-Vitro and In-Vivo

,

Journal of Medicinal Chemistry,

2023,

66(11),

7497-7515

Méthode de production 12

Conditions de réaction

1.1 Solvents: Toluene ; 3 h, 80 °C

Référence

Design, synthesis, and antifungal activities of novel 1H-triazole derivatives based on the structure of the active site of fungal lanosterol 14α-demethylase (CYP51)

,

Chemistry & Biodiversity,

2007,

4(7),

1472-1479

Méthode de production 13

Conditions de réaction

1.1 Solvents: Isopropanol ; 12 h, rt

2.1 Solvents: Water ; rt → 0 °C

2.2 Reagents: Hydrochloric acid Solvents: Water ; 0 - 5 °C

2.3 Reagents: Sodium nitrite Solvents: Water ; 0 - 5 °C

2.4 Solvents: Dichloromethane

2.5 Reagents: Ammonium hydroxide Solvents: Water ; pH 10

3.1 Reagents: Sodium hydroxide Catalysts: Hexadecyltrimethylammonium bromide Solvents: Water ; 3 h, 60 °C; 60 °C → rt

3.2 Solvents: Ethanol ; rt → 0 °C

3.3 Solvents: Acetonitrile ; 0 - 5 °C

2.1 Solvents: Water ; rt → 0 °C

2.2 Reagents: Hydrochloric acid Solvents: Water ; 0 - 5 °C

2.3 Reagents: Sodium nitrite Solvents: Water ; 0 - 5 °C

2.4 Solvents: Dichloromethane

2.5 Reagents: Ammonium hydroxide Solvents: Water ; pH 10

3.1 Reagents: Sodium hydroxide Catalysts: Hexadecyltrimethylammonium bromide Solvents: Water ; 3 h, 60 °C; 60 °C → rt

3.2 Solvents: Ethanol ; rt → 0 °C

3.3 Solvents: Acetonitrile ; 0 - 5 °C

Référence

Process for producing 1-[2-(2,4-difluorophenyl)-2,3-epoxypropyl]-1H-1,2,4-triazole and its salts

,

Hungary,

,

,

Méthode de production 14

Conditions de réaction

1.1 Reagents: Potassium hydroxide Solvents: Water ; rt

1.2 Solvents: 1,2-Dichloroethane ; rt

1.3 Catalysts: Cetrimide ; 5 h, rt

1.4 Solvents: Ethyl acetate ; rt → 10 °C

1.5 Solvents: Ethyl acetate ; 1 h, 10 °C

1.2 Solvents: 1,2-Dichloroethane ; rt

1.3 Catalysts: Cetrimide ; 5 h, rt

1.4 Solvents: Ethyl acetate ; rt → 10 °C

1.5 Solvents: Ethyl acetate ; 1 h, 10 °C

Référence

Process for preparing 2-(2,4-difluoro-phenyl)-1-(1H-1,2,4-triazole-1-yl)-2,3-epoxy-propane

,

Hungary,

,

,

Méthode de production 15

Conditions de réaction

1.1 Reagents: Potassium carbonate

1.2 Reagents: Sodium hydroxide

1.3 -

1.2 Reagents: Sodium hydroxide

1.3 -

Référence

Synthesis and antifungal activity of 1-(1H-1,2,4-triazole-1-yl)-2-(2,4-difluorophenyl)-3-(N-cyclopropyl-N-benzyl-amino)-2-propanols

,

Yaoxue Shijian Zazhi,

2009,

27(4),

266-269

Méthode de production 16

Conditions de réaction

1.1 Reagents: Aluminum chloride

2.1 Reagents: Potassium carbonate

2.2 Reagents: Sodium hydroxide

2.3 -

2.1 Reagents: Potassium carbonate

2.2 Reagents: Sodium hydroxide

2.3 -

Référence

Synthesis and antifungal activity of 1-(1H-1,2,4-triazole-1-yl)-2-(2,4-difluorophenyl)-3-(N-cyclopropyl-N-benzyl-amino)-2-propanols

,

Yaoxue Shijian Zazhi,

2009,

27(4),

266-269

Méthode de production 17

Conditions de réaction

1.1 Solvents: Dimethylformamide ; 5 - 6 h, 150 °C; 150 °C → rt

1.2 Reagents: Sodium hydroxide ; 5 min, rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 2 - 3

2.1 Reagents: Hydrochloric acid Solvents: Methanol , Water ; overnight, rt

2.2 Reagents: Ammonia Solvents: Methanol ; 3 h, 50 °C

2.3 Reagents: Sodium bicarbonate Solvents: Water ; 15 min, rt

2.4 Solvents: Methanol

3.1 Reagents: Cyanuric chloride , 4-Methylmorpholine ; 4 h, 60 °C

3.2 overnight, rt

3.3 Reagents: Sodium bicarbonate Solvents: Water ; 10 min, rt

3.4 Solvents: Methanol

1.2 Reagents: Sodium hydroxide ; 5 min, rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 2 - 3

2.1 Reagents: Hydrochloric acid Solvents: Methanol , Water ; overnight, rt

2.2 Reagents: Ammonia Solvents: Methanol ; 3 h, 50 °C

2.3 Reagents: Sodium bicarbonate Solvents: Water ; 15 min, rt

2.4 Solvents: Methanol

3.1 Reagents: Cyanuric chloride , 4-Methylmorpholine ; 4 h, 60 °C

3.2 overnight, rt

3.3 Reagents: Sodium bicarbonate Solvents: Water ; 10 min, rt

3.4 Solvents: Methanol

Référence

TCT-Mediated Process for the Preparation of Nafamostat Mesylate and Camostat Mesylate

,

ChemistrySelect,

2023,

8(18),

Méthode de production 18

Conditions de réaction

1.1 Reagents: Hydrogen peroxide Solvents: Water ; < 10 °C; 30 min, 0 °C

2.1 Solvents: Peracetic acid ; 0.5 h, 0 °C; 0 °C → rt; overnight, rt

3.1 Reagents: Potassium carbonate Solvents: Water ; 0.5 h, rt

3.2 Reagents: Hydrochloric acid Solvents: Methanol ; 0.5 h, rt

4.1 Reagents: Cyanuric chloride , 4-Methylmorpholine ; 4 h, 60 °C

4.2 overnight, rt

4.3 Reagents: Sodium bicarbonate Solvents: Water ; 10 min, rt

4.4 Solvents: Methanol

2.1 Solvents: Peracetic acid ; 0.5 h, 0 °C; 0 °C → rt; overnight, rt

3.1 Reagents: Potassium carbonate Solvents: Water ; 0.5 h, rt

3.2 Reagents: Hydrochloric acid Solvents: Methanol ; 0.5 h, rt

4.1 Reagents: Cyanuric chloride , 4-Methylmorpholine ; 4 h, 60 °C

4.2 overnight, rt

4.3 Reagents: Sodium bicarbonate Solvents: Water ; 10 min, rt

4.4 Solvents: Methanol

Référence

TCT-Mediated Process for the Preparation of Nafamostat Mesylate and Camostat Mesylate

,

ChemistrySelect,

2023,

8(18),

Méthode de production 19

Conditions de réaction

1.1 1 h, 0 °C

Référence

Synthesis and antifungal activity of the novel triazole compounds

,

MedChemComm,

2013,

4(4),

704-708

Méthode de production 20

Conditions de réaction

1.1 Reagents: Potassium carbonate Solvents: Water ; 0.5 h, rt

1.2 Reagents: Hydrochloric acid Solvents: Methanol ; 0.5 h, rt

2.1 Reagents: Cyanuric chloride , 4-Methylmorpholine ; 4 h, 60 °C

2.2 overnight, rt

2.3 Reagents: Sodium bicarbonate Solvents: Water ; 10 min, rt

2.4 Solvents: Methanol

1.2 Reagents: Hydrochloric acid Solvents: Methanol ; 0.5 h, rt

2.1 Reagents: Cyanuric chloride , 4-Methylmorpholine ; 4 h, 60 °C

2.2 overnight, rt

2.3 Reagents: Sodium bicarbonate Solvents: Water ; 10 min, rt

2.4 Solvents: Methanol

Référence

TCT-Mediated Process for the Preparation of Nafamostat Mesylate and Camostat Mesylate

,

ChemistrySelect,

2023,

8(18),

Méthode de production 21

Conditions de réaction

Référence

- Discovery of a Novel Class of Exquisitely Selective Mesenchymal-Epithelial Transition Factor (c-MET) Protein Kinase Inhibitors and Identification of the Clinical Candidate 2-(4-(1-(Quinolin-6-ylmethyl)-1H-[1,2,3]triazolo[4,5-b]pyrazin-6-yl)-1H-pyrazol-1-yl)ethanol (PF-04217903) for the Treatment of Cancer, Journal of Medicinal Chemistry, 2012, 55(18), 8091-8109

Méthode de production 22

Conditions de réaction

1.1 Solvents: 1-Butanol ; rt → 50 °C; 1.5 h, 50 °C; 2.5 h, 50 °C → 20 °C; 30 min, 20 °C

Référence

Process For The Preparation of Ethyl 3-[[(2-[[(4-[N'-[(hexyloxy)carbonyl]carbamimidoyl]phenyl)amino]methyl]-1-methyl-1H-benzimidazol-5-yl)carbonyl](2-pyridinyl)amino]propanoate mesylate

,

IP.com Journal,

2012,

12,

Méthode de production 23

Conditions de réaction

1.1 Solvents: Acetone , Ethyl acetate ; rt; 2 h, rt

Référence

An improved process for the preparation of Dabigatran Etexilate mesylate and synthesis of its impurities

,

Pharma Chemica,

2018,

10(4),

127-148

Méthode de production 24

Conditions de réaction

1.1 Reagents: Hydrochloric acid Solvents: Ethanol

1.2 Reagents: Ammonium hydroxide Solvents: Water

2.1 -

2.2 -

1.2 Reagents: Ammonium hydroxide Solvents: Water

2.1 -

2.2 -

Référence

Identification, Synthesis, and Strategy for the Reduction of Potential Impurities Observed in Dabigatran Etexilate Mesylate Processes

,

Organic Process Research & Development,

2014,

18(6),

744-750

Méthode de production 25

Conditions de réaction

1.1 Solvents: Ethanol ; 24 h, 25 - 35 °C

Référence

Discovery and Development of 1-[(2-Bromophenyl)sulfonyl]-5-methoxy-3-[(4-methyl-1-piperazinyl)methyl]-1H-indole Dimesylate Monohydrate (SUVN-502): A Novel, Potent, Selective and Orally Active Serotonin 6 (5-HT6) Receptor Antagonist for Potential Treatment of Alzheimer's Disease

,

Journal of Medicinal Chemistry,

2017,

60(5),

1843-1859

Méthode de production 26

Conditions de réaction

1.1 1 h, 0 °C

Référence

Synthesis and antifungal activity of the novel triazole derivatives containing 1,2,3-triazole fragment

,

Archives of Pharmacal Research,

2013,

36(10),

1215-1222

Méthode de production 27

Conditions de réaction

1.1 Reagents: Methanesulfonic acid ; 1 h, 0 °C

Référence

Design, synthesis, and biological evaluation of novel 1-(1H-1,2,4-triazole-1-yl)-2-(2,4-difluorophenyl)-3-substituted benzylamino-2-propanols

,

Bioorganic & Medicinal Chemistry Letters,

2009,

19(6),

1811-1814

Méthode de production 28

Conditions de réaction

1.1 Reagents: Sodium hydroxide , Cetrimide Solvents: Toluene , Water ; 3 h, 60 °C

1.2 Reagents: Methanesulfonic acid Solvents: Ethyl acetate ; 1 h, 0 °C

1.2 Reagents: Methanesulfonic acid Solvents: Ethyl acetate ; 1 h, 0 °C

Référence

Rapid synthesis of some new propanol derivatives analogous to fluconazole under microwave irradiation in a solventless system

,

Heterocyclic Communications,

2005,

11(1),

19-22

Méthode de production 29

Conditions de réaction

1.1 Catalysts: Aluminum chloride ; 5 h, 50 °C

2.1 Reagents: Sodium bicarbonate Solvents: Toluene ; 5 h, reflux

3.1 Reagents: Sodium hydroxide Catalysts: Hexadecyltrimethylammonium bromide Solvents: Toluene ; 3 h, 60 °C

3.2 1 h, 0 °C

2.1 Reagents: Sodium bicarbonate Solvents: Toluene ; 5 h, reflux

3.1 Reagents: Sodium hydroxide Catalysts: Hexadecyltrimethylammonium bromide Solvents: Toluene ; 3 h, 60 °C

3.2 1 h, 0 °C

Référence

Synthesis and antifungal activity of 1-(1H-1, 2 ,4-triazole-1-yl)-2-(2, 4-difluorophenyl)-3-substituted-2-propanol

,

Dier Junyi Daxue Xuebao,

2011,

32(7),

754-758

Méthode de production 30

Conditions de réaction

1.1 Catalysts: Cetrimide Solvents: Toluene ; rt

1.2 Reagents: Sodium hydroxide Solvents: Water ; rt → 60 °C; 3 h, 60 °C; 60 °C → rt

1.3 Solvents: Ethyl acetate ; rt → 0 °C

1.4 Solvents: Ethyl acetate ; 1 h, 0 °C

1.2 Reagents: Sodium hydroxide Solvents: Water ; rt → 60 °C; 3 h, 60 °C; 60 °C → rt

1.3 Solvents: Ethyl acetate ; rt → 0 °C

1.4 Solvents: Ethyl acetate ; 1 h, 0 °C

Référence

Process for preparing 2-(2,4-difluoro-phenyl)-1-(1H-1,2,4-triazole-1-yl)-2,3-epoxy-propane

,

Hungary,

,

,

Méthode de production 31

Conditions de réaction

1.1 Reagents: Sodium hydroxide Solvents: Toluene ; 4 h, 60 °C

1.2 1.5 h, 0 °C

1.2 1.5 h, 0 °C

Référence

Synthesis and antifungal activities of novel triazole derivatives with dithiocarbamates side chain

,

Yaoxue Fuwu Yu Yanjiu,

2016,

16(2),

94-97

Méthode de production 32

Conditions de réaction

1.1 Solvents: Toluene

Référence

Synthesis and antifungal activity of new hybrids thiazolo[4,5-d]pyrimidines with (1H-1,2,4)triazole

,

Bioorganic & Medicinal Chemistry Letters,

2021,

40,

Méthode de production 33

Conditions de réaction

1.1 Solvents: Water ; rt → 0 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; 0 - 5 °C

1.3 Reagents: Sodium nitrite Solvents: Water ; 0 - 5 °C

1.4 Solvents: Dichloromethane

1.5 Reagents: Ammonium hydroxide Solvents: Water ; pH 10

2.1 Reagents: Sodium hydroxide Catalysts: Hexadecyltrimethylammonium bromide Solvents: Water ; 3 h, 60 °C; 60 °C → rt

2.2 Solvents: Ethanol ; rt → 0 °C

2.3 Solvents: Acetonitrile ; 0 - 5 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; 0 - 5 °C

1.3 Reagents: Sodium nitrite Solvents: Water ; 0 - 5 °C

1.4 Solvents: Dichloromethane

1.5 Reagents: Ammonium hydroxide Solvents: Water ; pH 10

2.1 Reagents: Sodium hydroxide Catalysts: Hexadecyltrimethylammonium bromide Solvents: Water ; 3 h, 60 °C; 60 °C → rt

2.2 Solvents: Ethanol ; rt → 0 °C

2.3 Solvents: Acetonitrile ; 0 - 5 °C

Référence

Process for producing 1-[2-(2,4-difluorophenyl)-2,3-epoxypropyl]-1H-1,2,4-triazole and its salts

,

Hungary,

,

,

Méthode de production 34

Conditions de réaction

1.1 Reagents: Cyanuric chloride , 4-Methylmorpholine ; 4 h, 60 °C

1.2 overnight, rt

1.3 Reagents: Sodium bicarbonate Solvents: Water ; 10 min, rt

1.4 Solvents: Methanol

1.2 overnight, rt

1.3 Reagents: Sodium bicarbonate Solvents: Water ; 10 min, rt

1.4 Solvents: Methanol

Référence

TCT-Mediated Process for the Preparation of Nafamostat Mesylate and Camostat Mesylate

,

ChemistrySelect,

2023,

8(18),

Méthode de production 35

Conditions de réaction

1.1 Solvents: Dimethylformamide

2.1 Reagents: Hydrochloric acid Solvents: Ethanol ; cooled; overnight, rt

2.2 Reagents: Ammonia Solvents: Ethanol ; 3 h, 50 °C

2.3 Reagents: Sodium bicarbonate Solvents: Water

2.4 Solvents: Methanol ; cooled; 0.5 h, rt

2.5 Reagents: Diethyl ether

3.1 Reagents: Dicyclohexylcarbodiimide Catalysts: 4-(Dimethylamino)pyridine Solvents: Pyridine ; 5 h, rt

3.2 Reagents: Sodium bicarbonate Solvents: Water

3.3 Solvents: Methanol ; cooled; 0.5 h, rt

3.4 Reagents: Diethyl ether

2.1 Reagents: Hydrochloric acid Solvents: Ethanol ; cooled; overnight, rt

2.2 Reagents: Ammonia Solvents: Ethanol ; 3 h, 50 °C

2.3 Reagents: Sodium bicarbonate Solvents: Water

2.4 Solvents: Methanol ; cooled; 0.5 h, rt

2.5 Reagents: Diethyl ether

3.1 Reagents: Dicyclohexylcarbodiimide Catalysts: 4-(Dimethylamino)pyridine Solvents: Pyridine ; 5 h, rt

3.2 Reagents: Sodium bicarbonate Solvents: Water

3.3 Solvents: Methanol ; cooled; 0.5 h, rt

3.4 Reagents: Diethyl ether

Référence

Synthesis of 4-[(aminoiminomethyl)amino]benzoic acid 6-(aminoiminomethyl)-2-naphthalenyl ester, methanesulfonate (1:2) (nafamostat mesilate)

,

Zhongguo Yiyao Gongye Zazhi,

2007,

38(8),

545-546

Méthode de production 36

Conditions de réaction

1.1 Solvents: Peracetic acid ; 0.5 h, 0 °C; 0 °C → rt; overnight, rt

2.1 Reagents: Potassium carbonate Solvents: Water ; 0.5 h, rt

2.2 Reagents: Hydrochloric acid Solvents: Methanol ; 0.5 h, rt

3.1 Reagents: Cyanuric chloride , 4-Methylmorpholine ; 4 h, 60 °C

3.2 overnight, rt

3.3 Reagents: Sodium bicarbonate Solvents: Water ; 10 min, rt

3.4 Solvents: Methanol

2.1 Reagents: Potassium carbonate Solvents: Water ; 0.5 h, rt

2.2 Reagents: Hydrochloric acid Solvents: Methanol ; 0.5 h, rt

3.1 Reagents: Cyanuric chloride , 4-Methylmorpholine ; 4 h, 60 °C

3.2 overnight, rt

3.3 Reagents: Sodium bicarbonate Solvents: Water ; 10 min, rt

3.4 Solvents: Methanol

Référence

TCT-Mediated Process for the Preparation of Nafamostat Mesylate and Camostat Mesylate

,

ChemistrySelect,

2023,

8(18),

Méthode de production 37

Conditions de réaction

Référence

Identification, Synthesis, and Strategy for the Reduction of Potential Impurities Observed in Dabigatran Etexilate Mesylate Processes

,

Organic Process Research & Development,

2014,

18(6),

744-750

Méthode de production 38

Conditions de réaction

1.1 Reagents: Hydrochloric acid Solvents: Water

1.2 -

2.1 Reagents: Dicyclohexylcarbodiimide Catalysts: 4-(Dimethylamino)pyridine Solvents: Pyridine ; 5 h, rt

2.2 Reagents: Sodium bicarbonate Solvents: Water

2.3 Solvents: Methanol ; cooled; 0.5 h, rt

2.4 Reagents: Diethyl ether

1.2 -

2.1 Reagents: Dicyclohexylcarbodiimide Catalysts: 4-(Dimethylamino)pyridine Solvents: Pyridine ; 5 h, rt

2.2 Reagents: Sodium bicarbonate Solvents: Water

2.3 Solvents: Methanol ; cooled; 0.5 h, rt

2.4 Reagents: Diethyl ether

Référence

Synthesis of 4-[(aminoiminomethyl)amino]benzoic acid 6-(aminoiminomethyl)-2-naphthalenyl ester, methanesulfonate (1:2) (nafamostat mesilate)

,

Zhongguo Yiyao Gongye Zazhi,

2007,

38(8),

545-546

Méthode de production 39

Conditions de réaction

1.1 Reagents: Hydrochloric acid Solvents: Methanol , Water ; overnight, rt

1.2 Reagents: Ammonia Solvents: Methanol ; 3 h, 50 °C

1.3 Reagents: Sodium bicarbonate Solvents: Water ; 15 min, rt

1.4 Solvents: Methanol

2.1 Reagents: Cyanuric chloride , 4-Methylmorpholine ; 4 h, 60 °C

2.2 overnight, rt

2.3 Reagents: Sodium bicarbonate Solvents: Water ; 10 min, rt

2.4 Solvents: Methanol

1.2 Reagents: Ammonia Solvents: Methanol ; 3 h, 50 °C

1.3 Reagents: Sodium bicarbonate Solvents: Water ; 15 min, rt

1.4 Solvents: Methanol

2.1 Reagents: Cyanuric chloride , 4-Methylmorpholine ; 4 h, 60 °C

2.2 overnight, rt

2.3 Reagents: Sodium bicarbonate Solvents: Water ; 10 min, rt

2.4 Solvents: Methanol

Référence

TCT-Mediated Process for the Preparation of Nafamostat Mesylate and Camostat Mesylate

,

ChemistrySelect,

2023,

8(18),

Méthode de production 40

Conditions de réaction

1.1 Reagents: Bromine Solvents: Acetic acid ; 15 - 30 min, rt

1.2 Solvents: Water ; 3 - 4 h, 120 °C; 120 °C → 100 °C

1.3 Reagents: Tin ; 3 h, reflux

2.1 Solvents: Dimethylformamide ; 5 - 6 h, 150 °C; 150 °C → rt

2.2 Reagents: Sodium hydroxide ; 5 min, rt

2.3 Reagents: Hydrochloric acid Solvents: Water ; pH 2 - 3

3.1 Reagents: Hydrochloric acid Solvents: Methanol , Water ; overnight, rt

3.2 Reagents: Ammonia Solvents: Methanol ; 3 h, 50 °C

3.3 Reagents: Sodium bicarbonate Solvents: Water ; 15 min, rt

3.4 Solvents: Methanol

4.1 Reagents: Cyanuric chloride , 4-Methylmorpholine ; 4 h, 60 °C

4.2 overnight, rt

4.3 Reagents: Sodium bicarbonate Solvents: Water ; 10 min, rt

4.4 Solvents: Methanol

1.2 Solvents: Water ; 3 - 4 h, 120 °C; 120 °C → 100 °C

1.3 Reagents: Tin ; 3 h, reflux

2.1 Solvents: Dimethylformamide ; 5 - 6 h, 150 °C; 150 °C → rt

2.2 Reagents: Sodium hydroxide ; 5 min, rt

2.3 Reagents: Hydrochloric acid Solvents: Water ; pH 2 - 3

3.1 Reagents: Hydrochloric acid Solvents: Methanol , Water ; overnight, rt

3.2 Reagents: Ammonia Solvents: Methanol ; 3 h, 50 °C

3.3 Reagents: Sodium bicarbonate Solvents: Water ; 15 min, rt

3.4 Solvents: Methanol

4.1 Reagents: Cyanuric chloride , 4-Methylmorpholine ; 4 h, 60 °C

4.2 overnight, rt

4.3 Reagents: Sodium bicarbonate Solvents: Water ; 10 min, rt

4.4 Solvents: Methanol

Référence

TCT-Mediated Process for the Preparation of Nafamostat Mesylate and Camostat Mesylate

,

ChemistrySelect,

2023,

8(18),

Méthode de production 41

Conditions de réaction

1.1 1 h, 0 °C

Référence

Molecular docking, design, synthesis and antifungal activity study of novel triazole derivatives containing the 1,2,3-triazole group

,

RSC Advances,

2013,

3(32),

13486-13490

Méthode de production 42

Methanesulfonic acid Raw materials

- sunbrella

- 1,2,4-Triazole

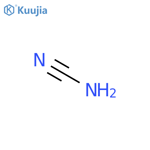

- aminoformonitrile

- Methanesulfonic acid

- N,N'-Carbonyldiimidazole

- Hexyl chloroformate

- 4-carbamimidamidobenzoic acid hydrochloride

- 4-[6-[(4-methylsulfonylpiperazin-1-yl)methyl]-2-[2-(oxan-2-yl)indazol-4-yl]thieno[3,2-d]pyrimidin-4-yl]morpholine

- Sulfur, iodotrimethyloxo-

- β-Alanine, N-2-pyridinyl-, ethyl ester, hydrochloride (1:1)

- 2-chloroacetyl chloride

- Dabigatran etexilate

- Formamidine Sulfuric Acid

- Trimethylsulfoxonium iodide

- 4-methylbenzene-1-sulfonic acid

- 2,4-Difluoroacetophenone

- 2-Naphthalenecarboximidamide,6-hydroxy-

- 2,4''-DIFLUOR-2-(1H-1,2,4-TRIAZOOL-1-YL)ACETOFENONHYDROCHLORIDE

- 1-2-(2,4-Difluorophenyl)-2,3-epoxypropyl-1H-1,2,4-triazole

- Ethyl 3-(2-(((4-carbamimidoylphenyl)amino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate

- Dabigatran Etexilate Tetrahydrate

- Dabigatran Impurity 148

- 1-Hexanol

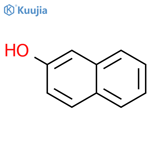

- naphthalen-2-ol

- 2-chloro-1-(2,4-difluorophenyl)ethan-1-one

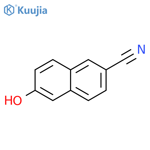

- 6-Cyano-2-naphthol

- Deacetamidine Cyano Dabigatran Ethyl Ester

- 4H-1,2,4-Triazol-4-amine

- Aminoiminomethanesulfonic Acid

- 6-bromonaphthalen-2-ol

- Difluoro triazolyl acetophenone

- 4-\u200bAmino-\u200b1-\u200b2-\u200b(2,\u200b4-\u200bdifluorophenyl)\u200b-\u200b2-\u200boxoethyl\u200b-4H-\u200b1,\u200b2,\u200b4-\u200btriazolium Chloride

- Masupirdine

Methanesulfonic acid Preparation Products

Methanesulfonic acid Fournisseurs

Jiangsu Xinsu New Materials Co., Ltd

Membre gold

(CAS:75-75-2)

Numéro de commande:SFD624

État des stocks:in Stock

Quantité:25KG,200KG,1000KG

Pureté:99%

Dernières informations tarifaires mises à jour:Wednesday, 11 December 2024 17:01

Prix ($):

Methanesulfonic acid Littérature connexe

-

Kumaresh Ghosh,Tanushree Sen,Amarendra Patra New J. Chem. 2010 34 1387

-

Solvejg J?rgensen,Camilla Jensen,Henrik G. Kjaergaard,Josep M. Anglada Phys. Chem. Chem. Phys. 2013 15 5140

-

Laurent Vanoye,Markus Fanselow,John D. Holbrey,Martin P. Atkins,Kenneth R. Seddon Green Chem. 2009 11 390

-

Sukjun Lee,Min Seop Kim,Hyesung Lee,Sang-Yup Lee CrystEngComm 2022 24 4713

-

Solvejg J?rgensen,Camilla Jensen,Henrik G. Kjaergaard,Josep M. Anglada Phys. Chem. Chem. Phys. 2013 15 5140

Classification associée

- Solvants et chimiques organiques Composés organiques Acides/esters

- Catalyseurs et produits chimiques inorganiques Composés inorganiques sel暴力

- Solvants et chimiques organiques Composés organiques acides organiques et dérivés Acides sulfoniques organiques et dérivés acides organosulfoniques

- Solvants et chimiques organiques Composés organiques acides organiques et dérivés Acides sulfoniques organiques et dérivés Acides organosulfoniques et dérivés acides organosulfoniques

75-75-2 (Methanesulfonic acid) Produits connexes

- 2386-56-3(Potassium methanesulfonate)

- 22515-76-0(Methanesulfonic acid, Ammonium Salt)

- 1172082-34-6(4-chloro-1-(1-methyl-1H-pyrazol-4-yl)methyl-1H-pyrazol-5-amine)

- 1936565-03-5(3-Thietanecarbonitrile, 3-methoxy-)

- 669713-89-7(3-BIPHENYL-4'-FORMYL-ACETIC ACID)

- 1980085-60-6(1H,1H,9H-Perfluorononyl 1H,1H-perfluorohexyl carbonate)

- 954240-46-1(4-bromo-6-methylpyridazin-3-ol)

- 5470-68-8(5-methoxy-2-methylpentanoic acid)

- 1227465-66-8(5-Cyclopropyl-1,3,4-oxadiazol-2-ol)

- 2227895-98-7(rac-(1R,2S)-2-1-(4-bromophenyl)cyclopropylcyclopropan-1-amine)

Fournisseurs recommandés

Suzhou Senfeida Chemical Co., Ltd

(CAS:75-75-2)Methanesulfonic acid

Pureté:99.9%

Quantité:200kg

Prix ($):Enquête

atkchemica

(CAS:75-75-2)Methanesulfonic acid

Pureté:95%+

Quantité:1g/5g/10g/100g

Prix ($):Enquête